Methyl 2-amino-5-methoxybenzoate
Overview
Description
“Methyl 2-amino-5-methoxybenzoate” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has a molecular weight of 181.19 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-amino-5-methoxybenzoate” is C9H11NO3 . The InChI code is 1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-amino-5-methoxybenzoate” is a powder with a melting point of 32-33°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Synthesis and Pharmaceutical Application : Methyl 2-amino-5-methoxybenzoate is used as an intermediate in the synthesis of various pharmaceuticals. For instance, it's involved in the synthesis of amisulpride, an antipsychotic medication (Wang Yu, 2008). Similarly, it plays a role in the synthesis of metoclopramide, a medication used for nausea and gastrointestinal disorders (M. Murakami et al., 1971).
Chemical Analysis : It is also used in chemical analysis, such as in the quantitative analysis of sulpiride and its impurities in pharmaceuticals (D. Agbaba et al., 1999).
Photostabilization : In the field of photostabilization, derivatives like methyl 2-methoxybenzoate are studied for their ability to generate and quench singlet molecular oxygen, a factor important in material stability (A. Soltermann et al., 1995).
Cancer Therapy : Derivatives of Methyl 2-amino-5-methoxybenzoate are being researched for their potential in cancer therapy. For example, certain compounds targeting tubulin at the colchicine binding site and leading to apoptotic cell death were studied (R. Romagnoli et al., 2008).
Antibacterial and Antifungal Properties : Schiff base derivatives containing methyl 2-methoxybenzoate exhibit antibacterial and antifungal activities, making them potential candidates for drug development in these areas (H. M. Vinusha et al., 2015).
Metabolism Study : Its role in metabolism has been investigated, for example in the metabolism of metoclopramide and its detection in human urine (V. Maurich et al., 1994).
Safety And Hazards
The safety information for “Methyl 2-amino-5-methoxybenzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
methyl 2-amino-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVBJUGHBJJKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516554 | |
Record name | Methyl 2-amino-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-methoxybenzoate | |
CAS RN |
2475-80-1 | |
Record name | Methyl 2-amino-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-5-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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